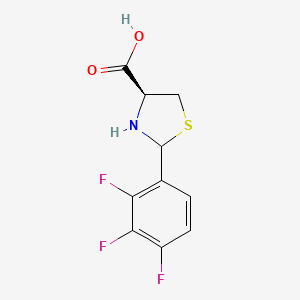

(4S)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid

Vue d'ensemble

Description

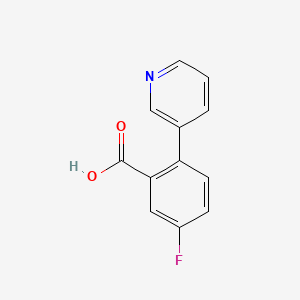

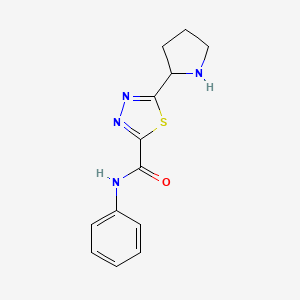

“(4S)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid” is a compound that contains a thiazolidine core, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. The 4S indicates that the 4th carbon in the ring has an S (Sinister, Latin for left) configuration. The compound also contains a 2,3,4-trifluorophenyl group and a carboxylic acid group .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 2,3,4-trifluorophenyl group with a suitable precursor to the thiazolidine ring. The exact method would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the five-membered thiazolidine ring, the aromatic trifluorophenyl group, and the carboxylic acid group. The exact three-dimensional structure would depend on the stereochemistry at the 4th carbon in the thiazolidine ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-withdrawing trifluorophenyl group and the electron-donating thiazolidine ring. The carboxylic acid group could potentially undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique

Antioxidant and Revitalizing Effects

Thiazolidine-4-carboxylic acid (TC) , a cyclic sulfur amino acid, has been extensively studied for its potential benefits in geriatric medicine. It's recognized for its revitalizing effects on age-related biochemical variables in blood and tissues when used in combination with folic acid, branded as 'Folcysteine'. TC also exhibits anti-toxic effects, particularly on the liver, suggesting its role in slowing the aging process and potentially extending lifespan in mammals. However, claims regarding its efficacy against human cancers and tumor cell transformation remain unconfirmed. TC's clinical applications have largely focused on treating liver diseases and gastrointestinal disturbances for approximately 20 years (Weber et al., 1982).

Crystal Structure and Chemical Behavior

The X-ray crystal structure of thiazolidine-4-carboxylic acid reveals insights into its chemical behavior. Its lower basicity compared to proline is attributed to resonance stabilization in its unprotonated form, facilitated by sulfur atom interactions with the thiazolidine ring. This stabilization influences the stability of N-hydroxymethylamines derived from thiazolidine-4-carboxylic acid, differing from those derived from proline. The crystal structure also displays intramolecular and bifurcated hydrogen bonds (Loscalzo et al., 1973).

Stability and Tautomerism in Solution

Thiazolidine-4-carboxylic acids exhibit stability in acidic, basic, and neutral solutions, with specific behaviors based on substituents and conditions. Aromatic substituted acids in acidic conditions can decompose to mercaptal, indicating tautomerism and the possibility of sulfonium ion intermediates. This decomposition also occurs in strongly basic solutions, leading to the formation of aldehyde and aminothiol, with intermediates detectable under certain conditions (Pesek & Frost, 1975).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4S)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2S/c11-5-2-1-4(7(12)8(5)13)9-14-6(3-17-9)10(15)16/h1-2,6,9,14H,3H2,(H,15,16)/t6-,9?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSQVKZOOHZWPY-VJSCVCEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=C(C(=C(C=C2)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(S1)C2=C(C(=C(C=C2)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate](/img/structure/B1463614.png)

![2-[(2-Bromoacetyl)amino]-N-methylbenzamide](/img/structure/B1463618.png)

![3-[4-Chloro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1463622.png)

![5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1463629.png)

![3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1463632.png)

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethoxyaniline](/img/structure/B1463633.png)